Cas no 848192-92-7 (1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol)

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
- 1-Benzhydryl-3-trifluoromethyl-azetidin-3-ol
- 1-(Diphenylmethyl)-3-(trifluoromethyl)-3-azetidinol (ACI)
- 1-Benzhydryl-3-trifluoromethyl-3-azetidinol
- SB38997
- 848192-92-7
- AC6915
- MFCD18839240
- 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol 95+%
- AKOS015950296
- 1-Benzhydryl-3-(trifluoromethyl)-3-azetidinol
- C17H16F3NO
- DTXSID00727381
- J-504212
- DS-021420
- 1-(diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol
- CS-0341821
- SY248077
- SCHEMBL4018476
-
- MDL: MFCD18839240
- インチ: 1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2
- InChIKey: WGGVLWJKPPOWCR-UHFFFAOYSA-N
- SMILES: FC(C1(CN(C(C2C=CC=CC=2)C2C=CC=CC=2)C1)O)(F)F
計算された属性
- 精确分子量: 307.11839862g/mol
- 同位素质量: 307.11839862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 349
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 23.5Ų
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D968125-50mg |
1-Benzhydryl-3-trifluoromethyl-azetidin-3-ol |
848192-92-7 | 95% | 50mg |
$155 | 2024-07-28 | |
abcr | AB536688-100 mg |
1-Benzhydryl-3-trifluoromethyl-azetidin-3-ol; . |
848192-92-7 | 100MG |
€245.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D968125-100mg |
1-Benzhydryl-3-trifluoromethyl-azetidin-3-ol |
848192-92-7 | 95% | 100mg |
$170 | 2024-07-28 | |
Chemenu | CM299658-1g |
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol |
848192-92-7 | 95%+ | 1g |
$387 | 2023-03-07 | |
TRC | B408965-100mg |
1-Benzhydryl-3-(Trifluoromethyl)Azetidin-3-Ol |
848192-92-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B408965-50mg |
1-Benzhydryl-3-(Trifluoromethyl)Azetidin-3-Ol |
848192-92-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D968125-1g |
1-Benzhydryl-3-trifluoromethyl-azetidin-3-ol |
848192-92-7 | 95% | 1g |
$235 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0101-500mg |
1-Benzhydryl-3-trifluoromethyl-azetidin-3-ol |
848192-92-7 | 96% | 500mg |
1263.58CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0101-50mg |
1-Benzhydryl-3-trifluoromethyl-azetidin-3-ol |
848192-92-7 | 96% | 50mg |
805.64CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0101-1g |
1-Benzhydryl-3-trifluoromethyl-azetidin-3-ol |
848192-92-7 | 96% | 1g |
¥1705.07 | 2025-01-20 |
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol 合成方法
Synthetic Circuit 1
1.2 Reagents: Ammonium chloride Solvents: Water
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol Raw materials
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol Preparation Products
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-olに関する追加情報
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol: A Comprehensive Overview
The compound 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol (CAS No. 848192-92-7) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a benzhydryl group, a trifluoromethyl substituent, and a hydroxyl group attached to an azetidine ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of azetidine derivatives in drug discovery. Azetidine, a four-membered ring containing one nitrogen atom, is known for its rigidity and ability to form stable conformations. The presence of the benzhydryl group in this compound enhances its lipophilicity, which is crucial for improving the bioavailability of drugs. Additionally, the trifluoromethyl group contributes to the molecule's stability and metabolic resistance, making it an attractive candidate for therapeutic applications.
One of the most promising areas of research involving 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is its potential as a lead compound in the development of novel pharmaceutical agents. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cell signaling pathways.
The synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. One common approach involves the nucleophilic substitution of an appropriate azetidine derivative with a benzhydryl group followed by subsequent functionalization to introduce the trifluoromethyl and hydroxyl groups. The use of advanced catalytic systems and green chemistry principles has further enhanced the efficiency and sustainability of this synthesis pathway.
In terms of physical properties, 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for characterizing the compound and assessing its stability during storage and transportation.
The pharmacokinetic profile of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol has also been extensively studied. Preclinical studies indicate that this compound demonstrates moderate oral bioavailability in animal models, with an absorption half-life of about 2 hours. Its metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4, which suggests that interactions with other medications could occur if used concomitantly. However, further clinical trials are required to confirm these findings in humans.
Another intriguing aspect of this compound is its potential application in materials science. The rigid structure of azetidine derivatives makes them ideal candidates for constructing advanced materials with tailored mechanical and electronic properties. For example, researchers have explored the use of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-one (a related compound) as a building block for creating supramolecular assemblies with applications in sensors and drug delivery systems.
In conclusion, 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-one (CAS No. 848192-X-X-X) represents a versatile molecule with immense potential across multiple disciplines. Its unique combination of functional groups, favorable physical properties, and promising biological activity positions it as a valuable tool for advancing scientific research and innovation.
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